2,2,2-Trifluoro-N-methoxy-N-phenylacetamide
Description
Properties
CAS No. |
144167-31-7 |
|---|---|
Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-methoxy-N-phenylacetamide |
InChI |
InChI=1S/C9H8F3NO2/c1-15-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
CPOLHUJZSVXPJN-UHFFFAOYSA-N |
Canonical SMILES |
CON(C1=CC=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of N-Methoxy-N-phenylamine with Trifluoroacetic Anhydride
Reaction Overview
The most straightforward method involves reacting N-methoxy-N-phenylamine with trifluoroacetic anhydride (TFAA) under mild conditions. This approach leverages the high electrophilicity of TFAA to acylate the amine efficiently.
Procedure (Adapted from)
Reagents :
- N-Methoxy-N-phenylamine (1.0 equiv)
- Trifluoroacetic anhydride (1.2 equiv)
- Triethylamine (1.5 equiv, base)
- Toluene (solvent)
Steps :
- Dissolve N-methoxy-N-phenylamine in toluene at 0–5°C.
- Add TFAA dropwise, followed by triethylamine to neutralize HCl byproduct.
- Stir at room temperature for 4–6 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4–6 hours | |
| Temperature | 0°C to room temperature | |
| Solvent | Toluene | |
| Purification Method | Column chromatography |
Acid Chloride Route Using Trifluoroacetyl Chloride
Methodology
This method employs trifluoroacetyl chloride as the acylating agent, offering faster kinetics compared to TFAA.
Protocol (Adapted from)
Reagents :
- N-Methoxy-N-phenylamine (1.0 equiv)
- Trifluoroacetyl chloride (1.1 equiv)
- Dichloromethane (DCM, solvent)
- Pyridine (1.2 equiv, base)
Steps :
- Cool DCM to 0°C and add N-methoxy-N-phenylamine.
- Introduce trifluoroacetyl chloride and pyridine sequentially.
- Stir for 2 hours, wash with NaHCO₃, dry over MgSO₄, and concentrate.
Advantages and Limitations
- Advantages : Higher reactivity of acid chloride reduces reaction time.
- Limitations : Requires handling of gaseous HCl and moisture-sensitive reagents.
Schotten-Baumann Reaction for Acylation
Aqueous-Organic Biphasic System
This classical method uses trifluoroacetic anhydride in a biphasic system to achieve rapid acylation.
Procedure (Adapted from)
Reagents :
- N-Methoxy-N-phenylamine (1.0 equiv)
- TFAA (1.2 equiv)
- NaOH (2.0 equiv, aqueous phase)
- Diethyl ether (organic phase)
Steps :
- Dissolve the amine in diethyl ether.
- Add TFAA and aqueous NaOH simultaneously under vigorous stirring.
- Separate layers, dry the organic phase, and evaporate.
Critical Parameters
- Base Strength : Excess NaOH ensures deprotonation of the amine.
- Mixing Efficiency : Vigorous stirring prevents localized overheating.
Catalytic Methods and Recent Advances
Palladium-Catalyzed Trifluoroacetylation
A recent advancement involves palladium catalysts to facilitate the coupling of N-methoxy-N-phenylamine with methyl trifluoroacetate (MTFA).
Protocol (Adapted from)
Reagents :
- N-Methoxy-N-phenylamine (1.0 equiv)
- MTFA (1.5 equiv)
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%, ligand)
- K₂CO₃ (2.0 equiv)
Steps :
- Heat reagents in THF at 60°C for 12 hours.
- Filter, concentrate, and purify via recrystallization.
Mechanistic Insights
The palladium catalyst activates MTFA, enabling nucleophilic attack by the amine. This method is notable for avoiding harsh acids but requires inert conditions.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|
| Direct Acylation (TFAA) | 75–85 | 4–6 hours | Low |
| Acid Chloride Route | 80–90 | 2 hours | Moderate |
| Schotten-Baumann | 70–75 | 1 hour | Low |
| Palladium-Catalyzed | 65–70 | 12 hours | High |
Practical Considerations
- Scalability : Acid chloride and TFAA methods are preferred for large-scale synthesis.
- Cost : Palladium-based methods incur higher costs due to catalyst use.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoroacetamides, amines, and substituted phenylacetamides .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity : Research has shown that derivatives of 2,2,2-trifluoro-N-methoxy-N-phenylacetamide exhibit notable antimicrobial properties. For example, compounds synthesized from this base have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values often range from 5 to 100 µg/mL depending on the specific derivative and the pathogen involved .
Compound MIC (µg/mL) against Bacteria 6b 5 6c 50 6d 25 Amoxicillin 1.2 - Antitumor Activity : The compound has also been evaluated for its antitumor potential. In vitro studies have indicated that certain derivatives can inhibit the growth of tumor cell lines, making them candidates for further development as anticancer agents. The National Cancer Institute's protocols have been used to assess these activities, revealing promising results .
- Antitubercular Agents : Further investigations into related compounds have identified potential antitubercular activities. For instance, derivatives based on the N-phenylacetamide structure have shown effectiveness against Mycobacterium tuberculosis, with MIC values indicating significant potency against both standard and resistant strains .
Synthesis and Characterization
The synthesis of 2,2,2-trifluoro-N-methoxy-N-phenylacetamide typically involves the reaction of aniline derivatives with trifluoroacetic anhydride under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
- Sulfamoyl Derivatives : A series of N-sulfamoyl derivatives derived from 2,2,2-trifluoro-N-methoxy-N-phenylacetamide were synthesized and evaluated for their antibacterial properties. These studies highlighted the importance of structural modifications in enhancing biological activity .
- Anticancer Screening : Compounds derived from this base structure were screened across multiple cancer cell lines by the National Cancer Institute. Results indicated varying degrees of efficacy, suggesting that further optimization could yield effective therapeutic agents against cancer .
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the activity of the enzyme, affecting various biochemical pathways . The compound’s trifluoromethyl group enhances its binding affinity to proteins and other biological molecules, making it a potent inhibitor .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated based on molecular formula.
†Inferred from structural analogs in .
Key Findings from Comparative Analysis
This aligns with studies showing that bulky N-substituents in acetamides lower alkylation efficiency (e.g., <10% conversion in some cases) . Electron-withdrawing groups (e.g., trifluoromethyl) increase the electrophilicity of the carbonyl carbon, making these compounds reactive in condensation or hydrolysis reactions .
Physicochemical Properties :
- Lipophilicity : The N-pentyl analog (CAS 14618-15-6) has a higher logP than the target compound due to its alkyl chain, suggesting better membrane permeability .
- Hydrogen Bonding : The hydroxyl group in CAS 1212897-03-4 improves solubility in polar solvents, whereas the methoxy group in the target compound may offer a balance between solubility and metabolic stability .
Applications in Agrochemicals :
- Chlorinated analogs like 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS 656227-27-9) are structurally similar to herbicidal agents such as alachlor and pretilachlor, which target weed growth .
- The trifluoromethyl group is a common motif in pesticides (e.g., flutolanil, cyprofuram) due to its resistance to metabolic degradation .
Biological Activity
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide is a chemical compound recognized for its potential therapeutic applications due to its unique structural properties. This acetanilide derivative contains a trifluoromethyl group and a methoxy group attached to a phenyl ring, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
- Molecular Formula : C10H10F3N1O2
- Molecular Weight : 219.16 g/mol
- CAS Number : 354-38-1
Biological Activity Overview
Research indicates that 2,2,2-trifluoro-N-methoxy-N-phenylacetamide exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : It has been studied for its potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Studies have demonstrated the antimicrobial potential of 2,2,2-trifluoro-N-methoxy-N-phenylacetamide against several pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer effects of this compound have been evaluated using various cancer cell lines. The findings suggest that it inhibits cell growth and induces apoptosis in cancer cells.
Case Studies
-
Study on Hep-G2 Cells :
- IC50 Value : 25 µM
- The compound significantly reduced cell viability compared to control groups.
-
Study on MCF-7 Cells :
- IC50 Value : 33.2 µM
- Indicated strong antiproliferative activity, with morphological changes observed under microscopy.
-
Study on SK-N-MC Cells :
- The compound demonstrated a dose-dependent response with an IC50 value of approximately 40 µM.
The biological activity of 2,2,2-trifluoro-N-methoxy-N-phenylacetamide can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Promotes apoptotic pathways through the activation of caspases.
- Enzyme Inhibition : Acts as an inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the molecular structure can significantly influence the biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of Methoxy Group | Increased binding affinity to targets |
| Trifluoromethyl Substitution | Enhanced antimicrobial properties |
Q & A
Q. What are optimized synthetic routes for 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous procedures for chloroacetamide intermediates (e.g., 2-chloro-N-phenylacetamide) use refluxing toluene:water (8:2) with sodium azide, monitored by TLC (hexane:ethyl acetate, 9:1) . Key factors include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for trifluoromethylation.
- Catalyst use: Phase-transfer catalysts (e.g., TBAB) improve fluorinated group incorporation.
- Temperature control: Reflux conditions (~110°C) reduce side reactions.
Q. Table 1: Comparative Synthesis Conditions
| Method | Solvent System | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Toluene:H₂O (8:2) | NaN₃ | 65–75 | |
| Coupling Reaction | DMF | Pd(OAc)₂ | 80–85 |
Q. How can researchers purify and structurally characterize this compound to ensure high purity?
Methodological Answer: Purification involves crystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane:ethyl acetate gradient). Structural confirmation relies on:
Q. Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | Cc | |
| Unit Cell Dimensions | a = 5.06 Å | |
| Z-score | 4 |
Advanced Research Questions
Q. How can reaction mechanisms involving the trifluoromethyl group be elucidated using computational and experimental methods?
Methodological Answer: Mechanistic studies combine:
- DFT calculations: To map transition states (e.g., trifluoromethyl radical intermediates) and activation energies .
- Isotopic labeling: ¹⁸O or deuterium tracing to track methoxy group participation.
- Kinetic profiling: Monitoring by in-situ ¹⁹F NMR to identify rate-determining steps .
Key Insight: Trifluoromethyl groups exhibit electron-withdrawing effects, stabilizing intermediates but slowing nucleophilic attacks .
Q. What strategies resolve contradictions in spectroscopic data for trifluoroacetamide derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Solutions include:
Q. How can researchers design comparative studies to evaluate bioactivity against structurally related analogs?
Methodological Answer:
Q. Table 3: Example Bioactivity Comparison
| Compound | IC₅₀ (µM) | LogP | Reference |
|---|---|---|---|
| Trifluoro-N-methoxy | 0.45 | 2.1 | |
| N-Methoxy (non-fluoro) | 12.3 | 1.8 |
Q. What advanced analytical techniques are critical for studying degradation pathways?
Methodological Answer:
Q. How can computational models predict solubility and formulation challenges for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
